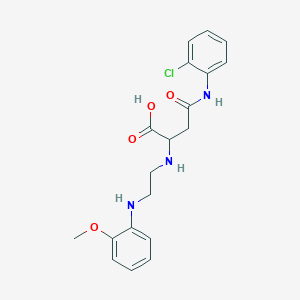

4-((2-Chlorophenyl)amino)-2-((2-((2-methoxyphenyl)amino)ethyl)amino)-4-oxobutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-((2-Chlorophenyl)amino)-2-((2-((2-methoxyphenyl)amino)ethyl)amino)-4-oxobutanoic acid" is a complex molecule that may be related to the field of organic chemistry and medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for a comprehensive analysis.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that can include the formation of intermediates. In the context of the provided data, one of the papers discusses the identification of 4-methylthio-2-oxobutanoate, a putative intermediate in the biosynthesis of ethylene from methionine, which was identified in culture fluids of various bacteria and fungi . Although this intermediate is not the same as the compound , the methods described for its identification, such as thin-layer chromatography (t.l.c.), nuclear magnetic resonance (n.m.r.), and mass spectroscopy, are relevant for the synthesis analysis of complex organic molecules.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their chemical behavior. The second paper provides information on the crystal structures of related compounds, which can shed light on the conformational aspects that might be relevant to the compound . For instance, the paper discusses the photochemical inertness of certain compounds due to their conformation, which is determined by analyzing geometrical parameters and the possibilities of Yang photocyclization . These insights are valuable for analyzing the molecular structure of "this compound," as they highlight the importance of conformation in chemical reactivity.

Chemical Reactions Analysis

The analysis of chemical reactions involves understanding the reactivity and interaction of different functional groups within a molecule. Although the papers do not directly address the chemical reactions of the compound , they do provide a background on the reactivity of similar compounds. For example, the photochemical assay developed for 4-methylthio-2-oxobutanoate and the discussion of photochemical inertness due to conformation in the second paper can be extrapolated to hypothesize about the potential reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and stability, are determined by its molecular structure. The papers provided do not directly discuss the physical and chemical properties of "this compound," but they do offer methods for analyzing such properties in related compounds. For instance, the crystallographic data provided in the second paper can be used to infer certain physical properties, such as the compound's stability in solid form and its potential interactions in the crystalline state .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Chlorotrimethylsilane-Mediated Friedländer Synthesis : This compound, related to 4-oxobutanoic acid derivatives, can be synthesized through the Friedländer synthesis involving condensation with 2-aminoacetophenone and 2-aminobenzophenone, leading to products like ethyl 2-chloromethyl-3-quinoline carboxylates (Degtyarenko, Tolmachev, Volovenko, & Tverdokhlebov, 2007).

Molecular Docking and Vibrational Studies : A comparative study of similar butanoic acid derivatives, like 4-[(2,6-dichlorophenyl)amino]2-methylidene 4-oxobutanoic acid, highlighted their potential as nonlinear optical materials through molecular docking, vibrational, structural, electronic, and optical studies (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Supramolecular Studies of Derivatives : Supramolecular studies on chloramphenicol derivatives, closely related to 4-oxobutanoic acids, demonstrate significant homomeric synthons through conventional and non-conventional hydrogen bonds, vital for understanding molecular interactions (Fernandes et al., 2017).

Optical and Electronic Properties

Structural and Optical Properties : Studies on 4H-pyrano [3,2-c] quinoline derivatives, structurally similar to the compound of interest, reveal insights into their polycrystalline nature, optical properties, and potential applications in materials science (Zeyada, El-Nahass, & El-Shabaan, 2016).

Electrical Conductivity and Dielectric Properties : Investigations into the AC electrical conductivity and dielectrical properties of similar quinoline derivatives inform on the potential electronic applications of such compounds (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).

Biological Applications

Antimicrobial Activities : Synthesis of compounds like 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, which share structural similarities, demonstrates their potential as antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).

PET Imaging in Parkinson's Disease : Derivatives of similar structures are being synthesized for potential use in PET imaging for the detection of enzymes related to Parkinson's disease, highlighting the medical imaging applications of these compounds (Wang, Gao, Xu, & Zheng, 2017).

Corrosion Inhibition : α-Aminophosphonates structurally related to the compound of interest show promising results as corrosion inhibitors for mild steel, indicating potential industrial applications (Gupta et al., 2017).

Propriétés

IUPAC Name |

4-(2-chloroanilino)-2-[2-(2-methoxyanilino)ethylamino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3O4/c1-27-17-9-5-4-8-15(17)21-10-11-22-16(19(25)26)12-18(24)23-14-7-3-2-6-13(14)20/h2-9,16,21-22H,10-12H2,1H3,(H,23,24)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWUWESDOXHRDMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NCCNC(CC(=O)NC2=CC=CC=C2Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate](/img/structure/B3009839.png)

![4-Tert-butyl-1-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrazole](/img/structure/B3009843.png)

![N-([1,1'-biphenyl]-2-yl)-3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B3009846.png)

![5-((2-(1H-indol-3-yl)ethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3009847.png)

![(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B3009848.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-[(4-ethylphenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3009849.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3009854.png)